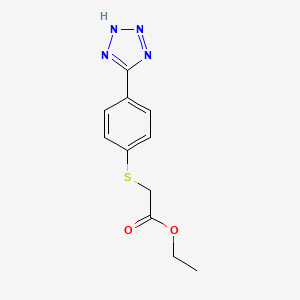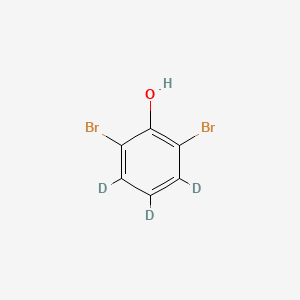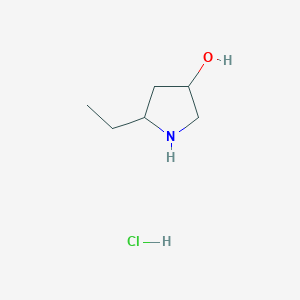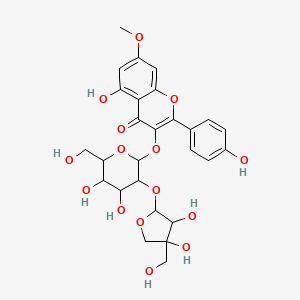
Gymconopin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gymconopin C involves the extraction from the tubers of Gymnadenia conopsea. The extraction process typically includes solvent extraction followed by chromatographic techniques to isolate the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .
Chemical Reactions Analysis
Types of Reactions: Gymconopin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to study its structure-activity relationships and potential therapeutic applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Mechanism of Action
Gymconopin C exerts its effects primarily through its interaction with specific molecular targets involved in allergic reactions. It inhibits the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms . The exact molecular pathways and targets are still under investigation, but its antiallergic properties have been well-documented in animal models .
Comparison with Similar Compounds
- Gymconopin A
- Gymconopin B
- Phenanthrene derivatives
Comparison: Gymconopin C is unique among its analogs due to its specific structural features and biological activities. While Gymconopin A and Gymconopin B also exhibit biological activities, this compound has shown a more pronounced antiallergic effect . Additionally, its chemical structure allows for various modifications, making it a versatile compound for further research and development .
Properties
Molecular Formula |
C30H26O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-5-methoxy-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C30H26O6/c1-35-26-12-19(32)10-17-4-3-16-11-24(33)23(13-22(16)28(17)26)29-21-7-5-15-9-18(31)6-8-20(15)30(21)27(36-2)14-25(29)34/h6,8-14,31-34H,3-5,7H2,1-2H3 |
InChI Key |
HQFURZDOSPYSTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C3=CC(=C(C=C3CC2)O)C4=C5CCC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


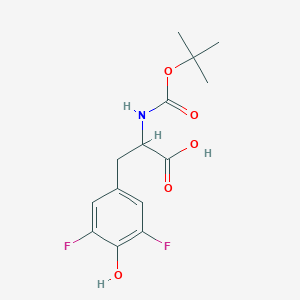
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)
![2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
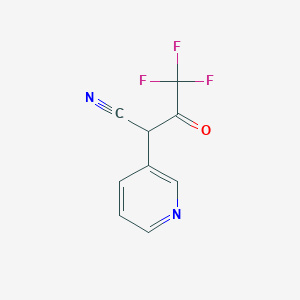
![6-[(Tert-butylamino)methyl]piperidin-2-one](/img/structure/B12309162.png)
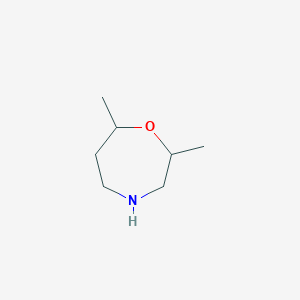
![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)
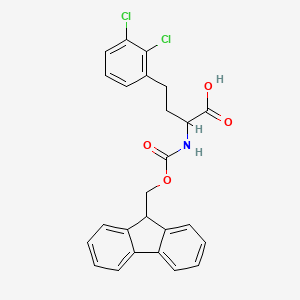

![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)
